molecular formula C16H12F6 B6292238 1,2-Bis[3-(trifluoromethyl)phenyl]ethane CAS No. 72390-22-8

1,2-Bis[3-(trifluoromethyl)phenyl]ethane

Cat. No.: B6292238
CAS No.: 72390-22-8
M. Wt: 318.26 g/mol
InChI Key: ZMTUOOGNUQSLQN-UHFFFAOYSA-N
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Description

1,2-Bis[3-(trifluoromethyl)phenyl]ethane is an organic compound characterized by the presence of two trifluoromethyl groups attached to phenyl rings, which are connected by an ethane bridge. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl groups, which are known for their electron-withdrawing effects and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis[3-(trifluoromethyl)phenyl]ethane can be synthesized through various methods, including radical trifluoromethylation. The reaction typically requires a source of trifluoromethyl radicals, which can be generated from reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride, under conditions that promote radical formation, such as UV light or thermal initiation .

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and selectivity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis[3-(trifluoromethyl)phenyl]ethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Bis[3-(trifluoromethyl)phenyl]ethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis[3-(trifluoromethyl)phenyl]ethane involves its interaction with molecular targets through its trifluoromethyl groups. These groups can influence the electronic properties of the compound, enhancing its ability to participate in various chemical reactions. The electron-withdrawing nature of the trifluoromethyl groups can stabilize reactive intermediates, making the compound a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis[3-(trifluoromethyl)phenyl]ethane is unique due to the specific positioning of the trifluoromethyl groups, which can influence its reactivity and interactions differently compared to its isomers. The meta position of the trifluoromethyl groups can lead to distinct electronic and steric effects, making it a valuable compound for specific applications in synthesis and materials science .

Properties

IUPAC Name

1-(trifluoromethyl)-3-[2-[3-(trifluoromethyl)phenyl]ethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F6/c17-15(18,19)13-5-1-3-11(9-13)7-8-12-4-2-6-14(10-12)16(20,21)22/h1-6,9-10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTUOOGNUQSLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565554
Record name 1,1'-(Ethane-1,2-diyl)bis[3-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72390-22-8
Record name 1,1'-(Ethane-1,2-diyl)bis[3-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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